Cas no 696-41-3 (3-Iodobenzaldehyde)

3-Iodobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Iodobenzaldehyde
- 1-Formyl-3-iodobenzene
- 3-iodanylbenzaldehyde
- 3-iodbenzaldehyd
- 3-Iodo-benzaldehyde
- 3-Jod-benzaldehyd
- Benzaldehyde,3-iodo
- meta-iodobenzaldehyde
- m-iodobenzaldehyde
- m-iodobenzoaldehyde
- Benzaldehyde,m-iodo- (6CI,7CI,8CI)
- NSC 74694
- Benzaldehyde, 3-iodo-
- NSC74694
- 3-iodo benzaldehyde
- PubChem3917
- EBD8687
- RZODAQZAFOBFLS-UHFFFAOYSA-N
- SBB064701
- BBL036181
- WT1395
- STK788481
- AM20041027
- PS-6040
- SY011761
- Z57887683
- m-Jodbenzaldehyd
- FT-0615893
- AKOS000478333
- SCHEMBL97069
- EN300-112542
- 696-41-3
- 3-Iodobenzaldehyde, 97%
- CS-W007699
- I0611
- A836581
- J-512697
- MFCD00039573
- DTXSID80291292
- NSC-74694
- DB-055311
- AG-205/15424835
-
- MDL: MFCD00039573
- インチ: 1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H
- InChIKey: RZODAQZAFOBFLS-UHFFFAOYSA-N
- ほほえんだ: IC1=C([H])C([H])=C([H])C(C([H])=O)=C1[H]
- BRN: 1854653
計算された属性
- せいみつぶんしりょう: 231.93851g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 231.93851g/mol
- 単一同位体質量: 231.93851g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 9
- 複雑さ: 103
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.8576 (estimate)
- ゆうかいてん: 56.0 to 61.0 deg-C
- ふってん: 125°C/13mmHg(lit.)
- フラッシュポイント: 124-125℃/13mm
- 屈折率: 1.668
- すいようせい: Slightly soluble in water.
- PSA: 17.07000
- LogP: 2.10370
- かんど: Air & Light Sensitive
- ようかいせい: まだ確定していません。
3-Iodobenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT, AIR SENSITIVE, KEEP COLD
- ちょぞうじょうけん:2-8°C
3-Iodobenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-Iodobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17167-5g |
3-Iodobenzaldehyde |
696-41-3 | 97% | 5g |
¥240 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17167-25g |
3-Iodobenzaldehyde |
696-41-3 | 97% | 25g |
¥851 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029110-5g |
3-Iodobenzaldehyde |
696-41-3 | 97% | 5g |
¥270 | 2024-05-22 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17167-1g |
3-Iodobenzaldehyde |
696-41-3 | 97% | 1g |
¥73 | 2023-09-15 | |
eNovation Chemicals LLC | Y1210009-10G |
3-iodobenzaldehyde |
696-41-3 | 97% | 10g |
$45 | 2023-09-03 | |
Enamine | EN300-112542-0.1g |
3-iodobenzaldehyde |
696-41-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-112542-1.0g |
3-iodobenzaldehyde |
696-41-3 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
Apollo Scientific | OR8221-25g |
3-Iodobenzaldehyde |
696-41-3 | 98% | 25g |
£70.00 | 2025-02-20 | |
Alichem | A014000105-500mg |
3-Iodobenzaldehyde |
696-41-3 | 97% | 500mg |
$847.60 | 2023-09-01 | |
TRC | I737060-50mg |
3-Iodobenzaldehyde |
696-41-3 | 50mg |
$ 65.00 | 2022-06-04 |
3-Iodobenzaldehyde 関連文献
-
Amit B. Pawar,Dhanaji M. Lade Org. Biomol. Chem. 2016 14 3275
-
Jing-Wen Zeng,Yi-Chen Liu,Ping-An Hsieh,Yu-Ting Huang,Chih-Lun Yi,Satpal Singh Badsara,Chin-Fa Lee Green Chem. 2014 16 2644
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Mikkel Andreas Christensen,Karsten Jennum,Peter B?ch Abrahamsen,Eduardo Antonio Della Pia,Kasper Lincke,S?ren Lindb?k Broman,David Bo Nygaard,Andrew D. Bond,Mogens Br?ndsted Nielsen RSC Adv. 2012 2 8243
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Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476
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Subham Saha,Thilo Hetzke,Thomas F. Prisner,Snorri Th. Sigurdsson Chem. Commun. 2018 54 11749
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Ying Zhang,Xiao Jiang,Jin-Mei Wang,Jing-Lei Chen,Yong-Ming Zhu RSC Adv. 2015 5 17060
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Hipassia M. Moura,Herwig Peterlik,Miriam M. Unterlass J. Mater. Chem. A 2022 10 12817
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Nur Izni Ramzi,Kenji Mishiro,Masayuki Munekane,Takeshi Fuchigami,Xiaojun Hu,Renata Jastrz?b,Yoji Kitamura,Seigo Kinuya,Kazuma Ogawa RSC Med. Chem. 2022 13 1565
-
Anastasia I. Solomatina,Kirill M. Kuznetsov,Vladislav V. Gurzhiy,Vladimir V. Pavlovskiy,Vitaly V. Porsev,Robert A. Evarestov,Sergey P. Tunik Dalton Trans. 2020 49 6751
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Ibrahim Eryazici,George R. Newkome New J. Chem. 2009 33 345
3-Iodobenzaldehydeに関する追加情報
3-Iodobenzaldehyde (CAS No. 696-41-3): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
3-Iodobenzaldehyde (CAS No. 696-41-3) is a valuable aromatic aldehyde that has gained significant attention in the fields of organic synthesis and medicinal chemistry due to its unique reactivity and versatility. This compound, also known as iodobenzaldehyde or 3-iodobenzaldehyde, is characterized by its iodine substituent at the para position of the benzene ring, which imparts distinct chemical properties and reactivity patterns.
The iodine substituent in 3-Iodobenzaldehyde makes it an excellent starting material for a wide range of synthetic transformations. The iodine atom can be readily converted into various functional groups through well-established methodologies such as nucleophilic substitution, cross-coupling reactions, and organometallic reactions. These transformations enable the synthesis of complex molecules with diverse functionalities, making 3-Iodobenzaldehyde a crucial intermediate in the development of new pharmaceuticals, agrochemicals, and materials.
In recent years, significant advancements have been made in the application of 3-Iodobenzaldehyde in the synthesis of bioactive compounds. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of 3-Iodobenzaldehyde as a key intermediate in the synthesis of novel antitumor agents. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents at the para position, resulting in compounds with enhanced antitumor activity against several cancer cell lines.
Beyond its applications in medicinal chemistry, 3-Iodobenzaldehyde has also found utility in the synthesis of advanced materials. A recent study published in *Advanced Materials* demonstrated the use of 3-Iodobenzaldehyde as a building block for the preparation of conjugated polymers with tunable electronic properties. The iodine substituent facilitated the formation of well-defined polymer chains with precise control over molecular weight and polydispersity, leading to materials with improved performance in organic electronics and photovoltaic devices.
The synthetic versatility of 3-Iodobenzaldehyde is further highlighted by its role in the development of ligands for metal-catalyzed reactions. A study published in *Organic Letters* reported the synthesis of a series of N-heterocyclic carbene (NHC) ligands derived from 3-Iodobenzaldehyde. These ligands exhibited high catalytic activity and selectivity in various cross-coupling reactions, including Suzuki-Miyaura coupling and Heck coupling, making them valuable tools for synthetic chemists.
In addition to its synthetic applications, 3-Iodobenzaldehyde has been investigated for its potential biological activities. Research published in *Bioorganic & Medicinal Chemistry* explored the antimicrobial properties of derivatives synthesized from 3-Iodobenzaldehyde. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for the development of new antibiotics.
The environmental impact and safety profile of 3-Iodobenzaldehyde have also been studied to ensure its responsible use in industrial and academic settings. A comprehensive review published in *Green Chemistry* evaluated the environmental fate and toxicity of various iodinated aromatic compounds, including 3-Iodobenzaldehyde. The study concluded that while these compounds can be safely used under controlled conditions, proper waste management and disposal practices are essential to minimize environmental impact.
In conclusion, 3-Iodobenzaldehyde (CAS No. 696-41-3) is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique chemical properties and reactivity make it an indispensable building block for the development of novel molecules with diverse functionalities and biological activities. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.
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